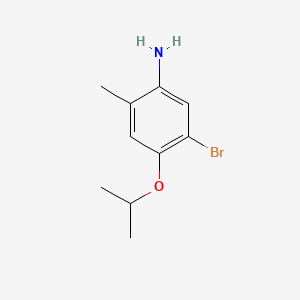
5-bromo-4-isopropoxy-2-methylbenzenamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-4-isopropoxy-2-methylbenzenamine: is an organic compound with the molecular formula C10H14BrNO . It is a derivative of aniline, featuring a bromine atom at the 5-position, an isopropoxy group at the 4-position, and a methyl group at the 2-position on the benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-4-isopropoxy-2-methylbenzenamine typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 4-isopropoxy-2-methylaniline using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the 5-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
5-bromo-4-isopropoxy-2-methylbenzenamine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the nitro group if present, converting it to an amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of substituted anilines.
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of amines or other reduced derivatives.
Applications De Recherche Scientifique
5-bromo-4-isopropoxy-2-methylbenzenamine is utilized in various scientific research applications, including:
Chemistry: As a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Employed in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-bromo-4-isopropoxy-2-methylbenzenamine depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The presence of the bromine atom and the isopropoxy group can influence the compound’s binding affinity and specificity towards molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-4-fluoro-2-methylaniline: Similar structure but with a fluorine atom instead of an isopropoxy group.
4-Bromo-2-methylaniline: Lacks the isopropoxy group, making it less sterically hindered.
5-Bromo-2-methylaniline: Similar but without the isopropoxy group.
Uniqueness
5-bromo-4-isopropoxy-2-methylbenzenamine is unique due to the presence of both the bromine atom and the isopropoxy group, which can significantly influence its chemical reactivity and interactions with biological targets. This combination of substituents makes it a valuable compound for various research applications.
Propriétés
Numéro CAS |
1374652-11-5 |
|---|---|
Formule moléculaire |
C10H14BrNO |
Poids moléculaire |
244.132 |
Nom IUPAC |
5-bromo-2-methyl-4-propan-2-yloxyaniline |
InChI |
InChI=1S/C10H14BrNO/c1-6(2)13-10-4-7(3)9(12)5-8(10)11/h4-6H,12H2,1-3H3 |
Clé InChI |
VLBHXMGCZHNIEZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1N)Br)OC(C)C |
Synonymes |
5-broMo-4-isopropoxy-2-MethylbenzenaMine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















